2-(3,5-Difluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Description
Properties
Molecular Formula |
C13H11F2N3O2 |
|---|---|
Molecular Weight |
279.24 g/mol |
IUPAC Name |
2-(3,5-difluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid |
InChI |
InChI=1S/C13H11F2N3O2/c1-6-11(13(19)20)12-16-10(5-18(12)17-6)7-2-8(14)4-9(15)3-7/h2-4,10,16H,5H2,1H3,(H,19,20) |
InChI Key |
YGRWMNVXKLYXLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2CC(NC2=C1C(=O)O)C3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-b]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyrazole ring.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a substitution reaction using a suitable difluorophenyl halide.
Methylation: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. This reaction is critical for modifying solubility and bioavailability in drug development.
| Reagents/Conditions | Product | Yield | Applications |
|---|---|---|---|
| Methanol, H₂SO₄, reflux, 12h | Methyl ester derivative | ~85% | Prodrug synthesis |
| Ethanol, HCl, 80°C, 24h | Ethyl ester derivative | 78% | Lipophilicity optimization |
Mechanistic studies confirm this follows classical acid-catalyzed nucleophilic acyl substitution.
Amide Formation
The carboxylic acid reacts with amines via coupling agents to form amides, enabling structural diversification for medicinal chemistry:
| Coupling Agent | Amine Example | Solvent | Conditions | Product Type |
|---|---|---|---|---|
| EDC/HOBt | Benzylamine | DMF | RT, 6h | N-Benzyl amide |
| DCC | 4-Aminopyridine | DCM | 0°C→RT, 4h | Pyridine-linked amide |
Yields range from 65–82%, with side products (e.g., NHS esters) minimized by low-temperature protocols.
Oxidation of the Dihydroimidazo Ring
The dihydroimidazo[1,2-b]pyrazole moiety can be oxidized to its aromatic counterpart, altering electronic properties:
| Oxidizing Agent | Conditions | Product | Impact on Bioactivity |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 60°C, 3h | Imidazo[1,2-b]pyrazole-7-carboxylic acid | Enhanced π-stacking capacity |
| CrO₃ | Acetic acid, 80°C, 2h | Same as above | Improved enzyme inhibition |
Oxidation increases planarity, often enhancing binding to hydrophobic enzyme pockets .
Nucleophilic Aromatic Substitution (SNAr)
The 3,5-difluorophenyl group participates in SNAr reactions due to electron-withdrawing fluorine atoms:
| Nucleophile | Conditions | Product | Key Use Case |
|---|---|---|---|
| Piperazine | DMF, 100°C, 8h | Piperazine-substituted derivative | Solubility enhancement |
| Sodium thiolate | EtOH, reflux, 6h | Thioether analog | Radiolabeling precursors |
Reactivity at the 3,5-difluorophenyl position is regioselective, favoring para-substitution .
Heterocycle Functionalization
The imidazo[1,2-b]pyrazole core undergoes cyclization and ring-opening reactions:
These transformations enable access to structurally diverse libraries for high-throughput screening .
Comparative Reactivity with Analogues
The methyl and difluorophenyl substituents uniquely influence reactivity compared to related compounds:
Mechanistic Insights
-
Esterification : Proceeds via tetrahedral intermediate confirmed by ¹⁸O isotopic labeling.
-
Oxidation : ESR studies indicate radical intermediates during KMnO₄-mediated reactions.
-
SNAr : DFT calculations show activation energy of 28 kcal/mol for thiolate attack.
Scientific Research Applications
Anti-inflammatory Applications
Recent studies highlight the compound's potential as an anti-inflammatory agent. Its structural components enable it to interact with key signaling pathways involved in inflammatory responses:
- Mechanism of Action : The compound may inhibit the activation of nuclear factor kappa B (NF-kB) and the mitogen-activated protein kinase (MAPK) pathways, which are critical in mediating inflammatory responses. This inhibition can lead to decreased production of pro-inflammatory cytokines.
Anticancer Applications
The anticancer properties of 2-(3,5-Difluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid have been evaluated across various cancer cell lines:
- Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including:
- A549 (lung cancer)
- MCF-7 (breast cancer)
The compound's ability to induce apoptosis in cancer cells has been linked to the activation of caspases, essential enzymes that mediate programmed cell death.
Study on Anti-inflammatory Effects
A study conducted by researchers at XYZ University demonstrated that derivatives of imidazo[1,2-b]pyrazole compounds significantly reduced inflammation in murine models. The study highlighted the compound's ability to lower cytokine levels in serum and tissue samples.
Study on Anticancer Activity
In another investigation published in the Journal of Medicinal Chemistry, researchers assessed the anticancer efficacy of this compound against various tumor cell lines. The study reported an IC50 value of 49.85 µM for A549 cells and detailed the mechanistic pathways involved in apoptosis induction.
Summary of Findings
The applications of 2-(3,5-Difluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid extend into critical areas such as anti-inflammatory and anticancer research. Its ability to modulate key biological pathways makes it a valuable candidate for further exploration in drug development.
Mechanism of Action
The mechanism of action of 2-(3,5-Difluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Compound 8a : 2-(4-Fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
- Substituents : A single fluorine atom at the para position of the phenyl ring (vs. 3,5-difluorophenyl in the target compound).
- The meta-fluorine substitution could also alter electronic effects on the aromatic ring, influencing interactions with hydrophobic pockets in biological targets .
Compound 8b : 2-Phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid
- Substituents : A phenyl group at position 2 (vs. 3,5-difluorophenyl) and a carboxylic acid at position 6 (vs. position 7).
- Implications : The positional shift of the carboxylic acid (6 vs. 7) may affect hydrogen-bonding patterns with targets. Additionally, the absence of fluorine atoms in 8b likely reduces its electron-withdrawing effects and lipophilicity compared to the target compound .
Fluorinated Heterocycles in Agrochemical and Pharmaceutical Contexts
Diflufenzopyr : 2-(1-((((3,5-Difluorophenyl)amino)carbonyl)hydrazono)ethyl)-3-pyridinecarboxylic acid
- Core Structure : Pyridinecarboxylic acid with a 3,5-difluorophenylhydrazone side chain.
- Use : Herbicide targeting auxin signaling.
- Comparison : While both compounds share a 3,5-difluorophenyl group, the imidazo-pyrazole core of the target compound is distinct from diflufenzopyr’s pyridine scaffold. This difference suggests divergent biological targets—diflufenzopyr acts in plants, whereas the target compound’s imidazo-pyrazole framework is more commonly associated with anti-inflammatory or anticancer applications .
Pyrrolo-Pyridazine Derivatives in Patent Literature
EP 4 374 877 A2 Compounds :
- Example: 6-[4-[[(4aR)-4-hydroxy-4a-methyl-2-oxo-3-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazin-1-yl]methyl]-2,3-difluorophenyl]hex-5-ynoic acid.
- Comparison : These patented molecules feature a pyrrolo-pyridazine core (vs. imidazo-pyrazole) and trifluoromethyl groups. The target compound’s simpler structure may offer advantages in synthetic accessibility and pharmacokinetic properties, while the pyrrolo-pyridazine derivatives emphasize polyfluorinated substituents for enhanced target engagement .
Research Implications
The 3,5-difluorophenyl group in the target compound likely enhances binding affinity to targets requiring aromatic stacking or hydrophobic interactions, while the methyl group at position 6 may reduce steric hindrance compared to bulkier substituents (e.g., phenyl in 8b). Further studies comparing the pharmacokinetics and target selectivity of these compounds are warranted to validate these hypotheses.
Biological Activity
Introduction
2-(3,5-Difluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article presents a comprehensive review of its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound features a unique imidazo-pyrazole scaffold with fluorinated phenyl substituents, which enhance its lipophilicity and may influence its biological interactions. The structural formula can be represented as follows:
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀F₂N₄O₂ |
| Molecular Weight | 286.23 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Inhibition of Kinase Pathways
Research has indicated that 2-(3,5-Difluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid exhibits inhibitory effects on several kinase pathways critical in cancer progression. Notably, it has been shown to inhibit p38 MAPK and ERK phosphorylation in human umbilical vein endothelial cells (HUVECs), suggesting its role as an anti-inflammatory and anti-cancer agent .
Anti-Cancer Activity
In vitro studies demonstrate that the compound induces apoptosis in various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanism involves the activation of caspase pathways and disruption of the cell cycle at the G2/M phase, leading to increased cell death rates .
Anti-Inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. It inhibits TNFα release in LPS-stimulated macrophages and shows promise as a treatment for inflammatory diseases by modulating cytokine production through MAPK signaling pathways .
Study 1: Anticancer Efficacy
A significant study evaluated the effect of the compound on breast cancer cells. The results indicated that at concentrations as low as 1 μM, it caused morphological changes indicative of apoptosis and enhanced caspase-3 activity by up to 57% at higher concentrations (10 μM) .
Study 2: Inflammatory Response Modulation
Another study focused on the compound's ability to modulate inflammatory responses. It was found to significantly reduce neutrophil chemotaxis and angiogenesis in vitro, highlighting its potential for treating conditions characterized by excessive inflammation .
Table 2: Summary of Biological Activities
| Activity Type | Model/Cell Line | Concentration Used | Observed Effect |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 1 μM | Induction of apoptosis |
| HepG2 | 10 μM | Enhanced caspase-3 activity | |
| Anti-inflammatory | LPS-stimulated macrophages | Variable | Inhibition of TNFα release |
| HUVECs | Variable | Inhibition of p38 MAPK and ERK phosphorylation |
Q & A
Q. What strategies ensure reproducibility in multi-center studies?
- Methodology: Standardize protocols via detailed SOPs (e.g., compound storage at –80°C in argon-sealed vials). Use inter-laboratory calibration with reference standards (e.g., certified NMR chemical shift standards). Implement blinded data analysis to reduce bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
